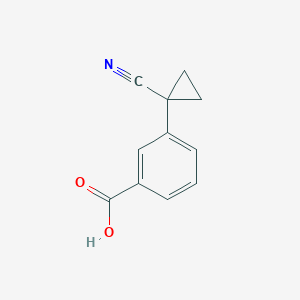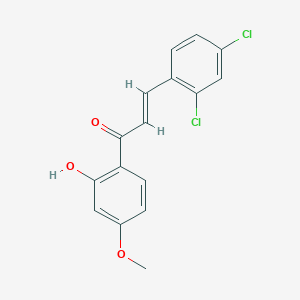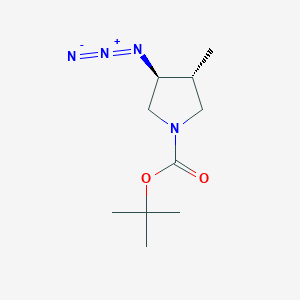
3-(1-Cyanocyclopropyl)benzoic acid
Übersicht
Beschreibung
“3-(1-Cyanocyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of benzoic acid, which is one of the most common organic acids in the Earth’s atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid molecule where one of the hydrogen atoms on the benzene ring is replaced by a cyanocyclopropyl group . This structure can be analyzed using various techniques such as X-ray diffraction .Wissenschaftliche Forschungsanwendungen
1. Natural Occurrence and Uses in Foods and Additives
3-(1-Cyanocyclopropyl)benzoic acid is a derivative of benzoic acid, which naturally occurs in plant and animal tissues and can be produced by microorganisms. Benzoic acid and its derivatives, including similar benzenic compounds, are commonly used as antibacterial and antifungal preservatives, and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. They are widespread in the environment and are found in water, soil, and air, leading to high and common human exposure (del Olmo, Calzada, & Nuñez, 2017).
2. Biological Properties and Pharmaceutical Applications
This compound, as a derivative of 3-hydroxy benzoic acid, shares various biological properties like antimicrobial, anti-inflammatory, and antioxidant activities. These properties make it relevant in the development of pharmaceuticals and its use as a preservative in drugs and cosmetic products (Satpute, Gangan, & Shastri, 2018).
3. Role in Polymer and Material Science
In the field of polymer and material science, derivatives of benzoic acid are used to create specialized materials. For example, a polymerizable benzoic acid derivative was used to form a photopolymerized liquid crystal phase, maintaining a multilayered structure. This demonstrates its potential use in advanced material fabrication and nanotechnology (Kishikawa, Hirai, & Kohmoto, 2008).
4. Impact on Luminescent Properties in Coordination Compounds
The derivative of benzoic acid has been employed in the synthesis of lanthanide coordination compounds. These compounds are used to study the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, indicating its significance in the field of luminescent materials and chemical sensors (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
5. Application in Biosynthesis and Metabolic Pathways
Benzoic acid derivatives are important in biosynthetic pathways in both plants and bacteria. They act as biosynthetic building blocks for various natural products and are involved in key metabolic processes. This highlights their significance in biochemistry and molecular biology (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).
Eigenschaften
IUPAC Name |
3-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBYCSQRUNOEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[5-hydroxy-3-(thiophen-3-yl)pentyl]carbamoyl}formamido)benzoate](/img/structure/B2862076.png)
![N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2862077.png)


![N-(3-acetylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862083.png)
![1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B2862084.png)
![4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B2862086.png)

![(E)-2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2862090.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2862092.png)
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2862093.png)
![(3S,4S)-4-(1-Methylimidazol-4-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2862094.png)
![N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2862095.png)